methyl 4-bromo-1H-benzimidazole-6-carboxylate
Overview
Description
Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate ester group at the 6th position on the benzimidazole ring.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-1H-benzimidazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can inhibit or activate these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival . The compound also affects gene expression by binding to transcription factors and altering their activity. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function . For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can modulate gene expression by binding to promoter regions of target genes, thereby influencing transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and overall metabolic balance . Additionally, this compound can affect the synthesis and degradation of key biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites. This compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Esterification: The carboxylate ester group can be introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-benzimidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The benzimidazole ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzimidazole derivatives.
Reduction: Formation of debrominated or alcohol derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
Methyl 4-bromo-1H-benzimidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of functional materials, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-benzimidazole-6-carboxylate
- Methyl 4-fluoro-1H-benzimidazole-6-carboxylate
- Methyl 4-iodo-1H-benzimidazole-6-carboxylate
Uniqueness
Methyl 4-bromo-1H-benzimidazole-6-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 7-bromo-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKPQFWNKHEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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